

# Commercial Suppliers and Technical Guide for A-77636 in Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: A-77636

Cat. No.: B1233435

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of **A-77636**, a potent and selective D1-like dopamine receptor agonist, for research purposes. It includes a comparative summary of suppliers, key technical data, experimental protocols, and relevant signaling pathways to facilitate its use in laboratory settings.

## Commercial Availability of A-77636

**A-77636** is available from several reputable suppliers of research chemicals, primarily as **A-77636** hydrochloride. The following table summarizes the key quantitative data from various suppliers to aid in the selection of the most suitable product for your research needs.

Supplier	Product Name	Purity	Formula	Molecular Weight ( g/mol )	CAS Number	Storage
Tocris Bioscience	A 77636 hydrochloride	≥98% (HPLC)[1]	C <sub>20</sub> H <sub>27</sub> NO <sub>3</sub> · HCl	365.9[1]	145307-34-2[1]	-20°C[1]
MedchemExpress	A-77636 hydrochloride	98.0%[2]	C <sub>20</sub> H <sub>27</sub> NO <sub>3</sub> · HCl	365.9	145307-34-2[2]	-20°C (3 years)
APExBIO	A 77636 hydrochloride	>98%	C <sub>20</sub> H <sub>27</sub> NO <sub>3</sub> · HCl	365.9	145307-34-2	-20°C
R&D Systems	A 77636 hydrochloride	≥98%[3]	C <sub>20</sub> H <sub>27</sub> NO <sub>3</sub> · HCl	365.9[3]	145307-34-2[3]	-20°C[3]
BioCrick	A 77636 hydrochloride	>98%[4]	C <sub>20</sub> H <sub>28</sub> ClNO <sub>3</sub>	365.9[4]	145307-34-2[4]	-20°C (desiccate) [4]
TargetMol	A 77636 hydrochloride	Not specified	C <sub>20</sub> H <sub>27</sub> NO <sub>3</sub> · HCl	365.9	145307-34-2	-20°C (3 years)

## Biological Activity and Selectivity

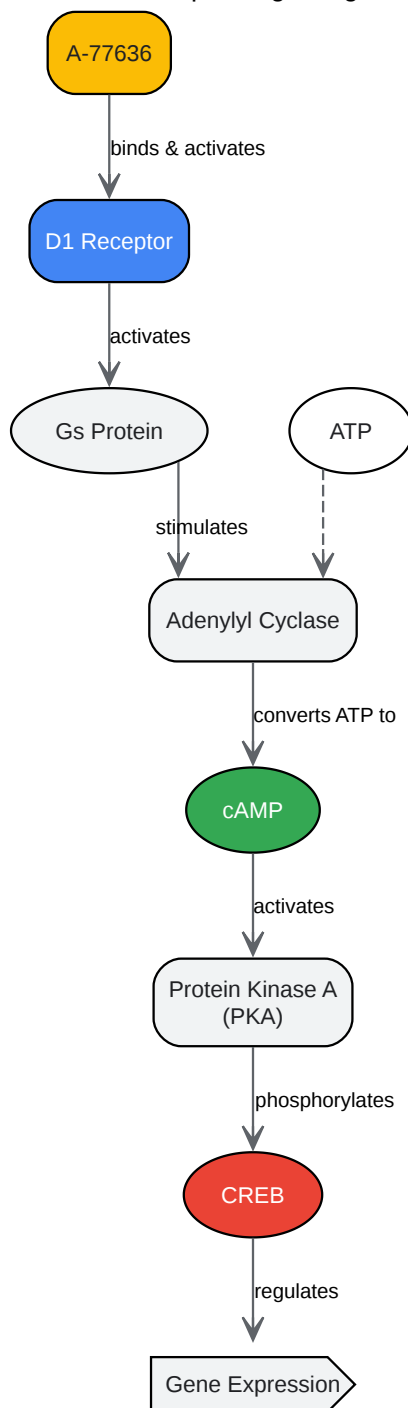
**A-77636** is a potent and selective agonist for the D1-like dopamine receptors (D1 and D5). It displays significantly lower affinity for D2-like receptors.[1][3]

Parameter	Value	Receptor Type	Reference
pEC <sub>50</sub>	8.97	D1-like	[1][3]
pEC <sub>50</sub>	< 5	D2-like	[1][3]
Ki	39.8 nM	D1	[4][5][6]
pKi	7.40 ± 0.09	D1	[2][5]

## Signaling Pathways of the D1 Dopamine Receptor

Activation of the D1 dopamine receptor by an agonist like **A-77636** initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to a Gs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][4] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[7]

## Dopamine D1 Receptor Signaling Pathway

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## Dopamine D1 Receptor Signaling Pathway

## Experimental Protocols

This section provides an overview of common experimental protocols utilizing **A-77636**. These are intended as a guide and may require optimization for specific experimental conditions.

### In Vitro: cAMP Accumulation Assay

This assay measures the functional activity of **A-77636** by quantifying the increase in intracellular cAMP levels following D1 receptor stimulation in a cell-based system.

Objective: To determine the potency and efficacy of **A-77636** in stimulating cAMP production.

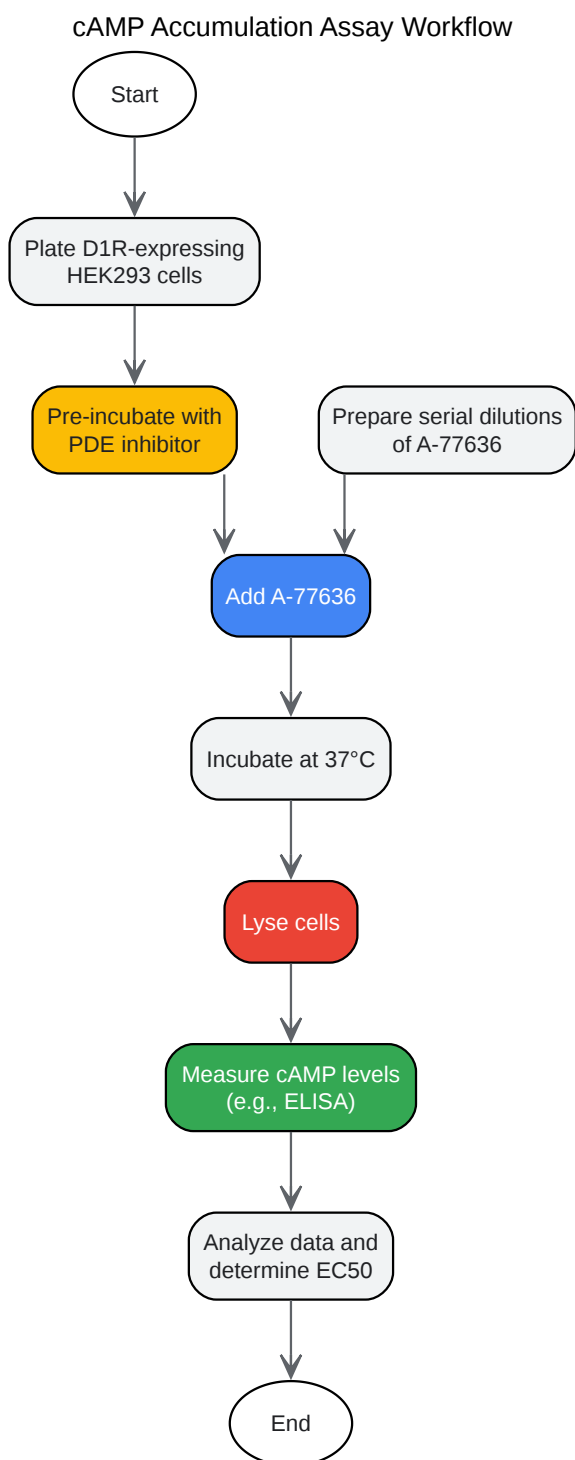
Materials:

- HEK293 cells stably or transiently expressing the human D1 dopamine receptor.
- **A-77636** hydrochloride.
- Cell culture medium (e.g., DMEM).
- cAMP assay kit (e.g., ELISA or HTRF-based).
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Methodology:

- Cell Culture: Plate D1 receptor-expressing HEK293 cells in a 96-well plate and grow to 80-90% confluency.
- Compound Preparation: Prepare a stock solution of **A-77636** in water or DMSO.<sup>[7]</sup> Perform serial dilutions to obtain a range of concentrations for the dose-response curve.
- Assay Procedure: a. Wash the cells with serum-free medium. b. Pre-incubate the cells with a PDE inhibitor (e.g., 100  $\mu$ M IBMX) for 15-30 minutes at 37°C. c. Add different concentrations of **A-77636** to the wells and incubate for 15-30 minutes at 37°C. d. Lyse the cells according to the cAMP assay kit manufacturer's instructions. e. Measure the intracellular cAMP concentration using the chosen assay format (e.g., ELISA).

- Data Analysis: Plot the cAMP concentration against the log of the **A-77636** concentration and fit the data to a sigmoidal dose-response curve to determine the EC<sub>50</sub> value.



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#### cAMP Accumulation Assay Workflow

## In Vivo: Assessment of Rotational Behavior in 6-OHDA-Lesioned Rats

This is a classic behavioral model to assess the in vivo efficacy of dopaminergic agonists in a rat model of Parkinson's disease.

Objective: To evaluate the ability of **A-77636** to induce contralateral rotations in unilaterally 6-hydroxydopamine (6-OHDA)-lesioned rats.

#### Materials:

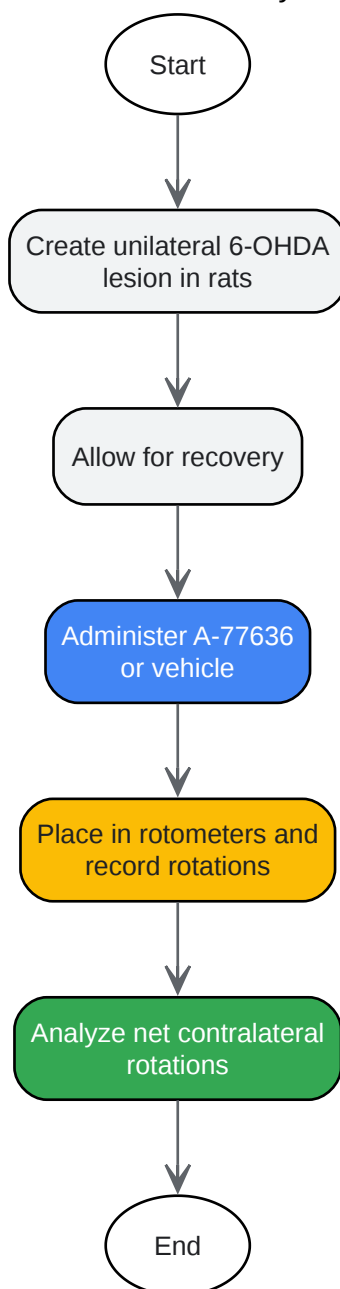
- Adult male Sprague-Dawley or Wistar rats.
- 6-hydroxydopamine (6-OHDA).
- **A-77636** hydrochloride.
- Vehicle (e.g., saline).
- Automated rotometer or observation chamber.

#### Methodology:

- Animal Model: Induce a unilateral lesion of the nigrostriatal dopamine pathway by injecting 6-OHDA into the medial forebrain bundle. Allow animals to recover for at least two weeks.
- Drug Administration: Administer **A-77636** subcutaneously (s.c.) or orally (p.o.) at various doses. A vehicle control group should be included.
- Behavioral Testing: Immediately after drug administration, place the rats in individual automated rotometer bowls. Record the number of full contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a defined period (e.g., 2 hours).

- Data Analysis: Calculate the net contralateral rotations (contralateral minus ipsilateral rotations). Compare the rotational scores between the different dose groups and the vehicle control using appropriate statistical analysis (e.g., ANOVA).

## Rotational Behavior Assay Workflow





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## Rotational Behavior Assay Workflow

# Disclaimer

**A-77636** is intended for research use only and is not for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound and use appropriate personal protective equipment.

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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for A-77636 in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233435#commercial-suppliers-of-a-77636-for-research]

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